molecular formula C20H22N2O2S2 B11201518 Butyl 3-amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate

Butyl 3-amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate

Cat. No.: B11201518
M. Wt: 386.5 g/mol
InChI Key: ZYXMAEGXUJNWKF-UHFFFAOYSA-N
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Description

BUTYL 3-AMINO-4-(THIOPHEN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE is a complex heterocyclic compound that features a quinoline core fused with a thiophene ring

Preparation Methods

The synthesis of BUTYL 3-AMINO-4-(THIOPHEN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the condensation of a thiophene derivative with a quinoline precursor under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene ring, often using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

BUTYL 3-AMINO-4-(THIOPHEN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include modulation of signal transduction pathways or interference with DNA replication.

Properties

Molecular Formula

C20H22N2O2S2

Molecular Weight

386.5 g/mol

IUPAC Name

butyl 3-amino-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate

InChI

InChI=1S/C20H22N2O2S2/c1-2-3-10-24-20(23)18-17(21)16-15(14-9-6-11-25-14)12-7-4-5-8-13(12)22-19(16)26-18/h6,9,11H,2-5,7-8,10,21H2,1H3

InChI Key

ZYXMAEGXUJNWKF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C2=C(C3=C(CCCC3)N=C2S1)C4=CC=CS4)N

Origin of Product

United States

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